Cas no 105618-02-8 (Galamustine)

Galamustine 化学的及び物理的性質

名前と識別子

-

- Galamustine

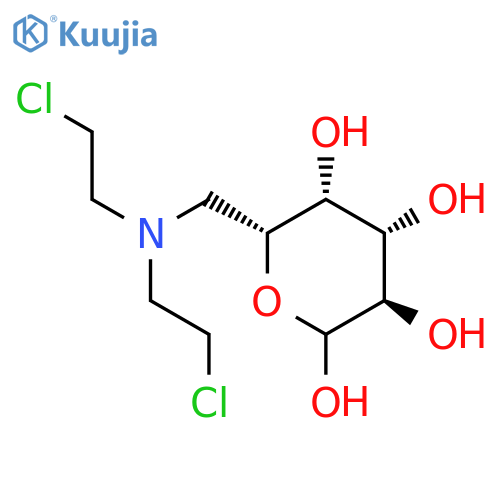

- 6-(Bis(2-chloroethyl)amino)-6-deoxy-D-galactopyranose

- (3R,4S,5R,6R)-6-[bis(2-chloroethyl)aminomethyl]oxane-2,3,4,5-tetrol

- GALAMUSTINE, ASSAY

- C6-Galactose mustard

- Galamustina

- Galamustinum

- UNII-P771FDQ1WJ

- D-Galactopyranose, 6-(bis(2-chloroethyl)amino)-6-deoxy-

- 6-(bis(2-chloroethyl)amino)-6-deoxygalactopyranose

- CHEMBL2105099

- 105618-02-8

- Galamustina [INN-Spanish]

- SCHEMBL2111577

- Galamustinum [INN-Latin]

-

- インチ: 1S/C10H19Cl2NO5/c11-1-3-13(4-2-12)5-6-7(14)8(15)9(16)10(17)18-6/h6-10,14-17H,1-5H2/t6-,7+,8+,9-,10?/m1/s1

- InChIKey: COKGUJJIBXWRNV-CYNREMDZSA-N

- ほほえんだ: ClCCN(C[C@H]1OC(O)[C@H](O)[C@@H](O)[C@H]1O)CCCl

計算された属性

- せいみつぶんしりょう: 303.06400

- どういたいしつりょう: 339.040706

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 242

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.2

- トポロジー分子極性表面積: 93.4

じっけんとくせい

- 密度みつど: 1.501

- ふってん: 397°Cat760mmHg

- フラッシュポイント: 193.9°C

- 屈折率: 1.582

- PSA: 93.39000

- LogP: -1.43410

Galamustine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | G253460-50mg |

Galamustine |

105618-02-8 | 50mg |

$ 235.00 | 2022-01-07 | ||

| TRC | G253460-100mg |

Galamustine |

105618-02-8 | 100mg |

$ 390.00 | 2022-01-07 | ||

| TRC | G253460-250mg |

Galamustine |

105618-02-8 | 250mg |

$ 775.00 | 2022-01-07 |

Galamustine 関連文献

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

Galamustineに関する追加情報

Introduction to Galamustine (CAS No. 105618-02-8)

Galamustine, a compound with the chemical name CAS No. 105618-02-8, is a significant molecule in the field of chemotherapeutic research. This compound has garnered considerable attention due to its unique chemical structure and potential applications in the treatment of various diseases. The nomenclature of Galamustine reflects its molecular composition, which includes specific functional groups that contribute to its biological activity.

The structure of Galamustine is characterized by its bifunctional alkylating properties, which make it a promising candidate for developing novel therapeutic agents. Its molecular formula and chemical properties have been extensively studied, revealing insights into how it interacts with biological targets. This interaction is pivotal in understanding its mechanism of action and its potential efficacy in clinical settings.

Recent advancements in pharmaceutical research have highlighted the importance of Galamustine in the development of targeted therapies. Studies have shown that Galamustine exhibits significant activity against certain types of cancer cells by inducing DNA damage and inhibiting cell proliferation. This has led to its investigation in combination therapies, where it is paired with other agents to enhance treatment outcomes.

The synthesis of Galamustine involves complex chemical processes that require precise control over reaction conditions. Researchers have been working on optimizing these processes to improve yield and purity, ensuring that the final product meets the stringent requirements for clinical use. The development of efficient synthetic routes is crucial for scaling up production and making Galamustine more accessible for therapeutic applications.

One of the most compelling aspects of Galamustine is its potential to overcome drug resistance, a major challenge in cancer treatment. Preclinical studies have demonstrated that Galamustine can be effective against both wild-type and drug-resistant cancer cell lines. This suggests that it may be particularly useful in patients who have relapsed or are unresponsive to standard treatments. The ability to target resistant cells is a significant breakthrough and could revolutionize how certain cancers are managed.

The pharmacokinetics of Galamustine are also an area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted is essential for determining optimal dosing regimens and minimizing side effects. Advanced analytical techniques have been employed to study these processes in detail, providing valuable data for clinical trial design.

In addition to its applications in oncology, Galamustine has shown promise in other therapeutic areas. Research indicates that it may have neuroprotective properties, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. These findings open up new avenues for exploration and highlight the broad therapeutic potential of Galamustine.

The role of Galamustine in immunotherapy is another emerging field of interest. Studies suggest that it can modulate immune responses, potentially enhancing the efficacy of immunotherapeutic agents like checkpoint inhibitors. This dual action makes Galamustine a versatile compound with multiple therapeutic implications.

The development of novel derivatives of Galamustine is an ongoing effort aimed at improving its efficacy and safety profile. By modifying its chemical structure, researchers hope to create compounds that are more potent, selective, and less toxic. These derivatives could offer new treatment options for patients with limited choices.

Ethical considerations are also important in the development and use of Galamustine. Ensuring that clinical trials are conducted responsibly and that patient safety is prioritized is essential for building trust in this promising therapy. Collaborative efforts between academia, industry, and regulatory agencies are crucial for advancing the field responsibly.

In conclusion, Galamustine (CAS No. 105618-02-8) represents a significant advancement in chemotherapeutic research. Its unique properties and broad therapeutic potential make it a valuable compound for treating various diseases, particularly cancer. Continued research into its mechanisms of action, synthesis methods, pharmacokinetics, and derivatives will further enhance its clinical utility and contribute to improving patient outcomes.

105618-02-8 (Galamustine) 関連製品

- 1424150-38-8(Sulfo-Cyanine3 NHS ester)

- 2137606-74-5(Imidazo[2,1-b]thiazole-5-methanesulfonamide, N,6-dimethyl-)

- 2171221-71-7(2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenoxy}acetic acid)

- 912766-52-0(2-(2,4-dichlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide)

- 57569-40-1(Bis(2-(tert-butyl)-6-(3-(tert-butyl)-2-hydroxy-5-methylbenzyl)-4-methylphenyl) Terephthalate)

- 1603500-70-4(methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate)

- 2680801-60-7(2-(1r,4r)-4-(acetamidomethyl)cyclohexylacetic acid)

- 832740-21-3(5-(2-chloro-5-nitrophenoxy)methylfuran-2-carboxylic acid)

- 2764009-96-1(3-(1-methyl-1H-imidazol-5-yl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid)

- 56008-66-3(methyl 4-bromo-1,3-dioxaindane-5-carboxylate)